Molecular Unsaturation Differentiates 3-Hydroxy-3-methyl-5-hexen-2-one from Saturated Flavor Analogs
3-Hydroxy-3-methyl-5-hexen-2-one possesses a terminal alkene, conferring a molecular formula of C₇H₁₂O₂ with two double-bond equivalents (DBE) [1]. In contrast, the structurally closest commercial flavor analog, 3-hydroxy-5-methylhexan-2-one, has a saturated backbone (C₇H₁₄O₂, 1 DBE) [2]. This difference in unsaturation directly impacts chemical reactivity and potential synthetic utility.
| Evidence Dimension | Molecular Formula & Double-Bond Equivalents (DBE) |
|---|---|
| Target Compound Data | C₇H₁₂O₂; 2 DBE |
| Comparator Or Baseline | 3-Hydroxy-5-methylhexan-2-one: C₇H₁₄O₂; 1 DBE |
| Quantified Difference | Δ 2 hydrogen atoms; Δ 1 DBE |
| Conditions | Chemical structure analysis (calculated) |
Why This Matters
The presence of a terminal alkene enables olefin-specific reactions (e.g., cross-metathesis, hydroboration, epoxidation) that are impossible with the saturated analog, making the target compound uniquely suitable as a synthetic building block.
- [1] J-GLOBAL. 3-Hydroxy-3-methyl-5-hexen-2-one. J-GLOBAL ID: 200907079392617197. View Source
- [2] Gautschi M, Ibanez L. Hydroxy-methyl-hexanones as flavoring agents. US Patent 6,123,974. September 26, 2000. View Source
